Tert-butyl ((1-hydroxy-4,4-dimethylcyclohexyl)methyl)carbamate
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Overview
Description
tert-Butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a dimethylcyclohexyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl chloroformate and a cyclohexylamine derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of tert-butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for studying carbamate metabolism .
Medicine: Its stability and reactivity make it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, tert-butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various metabolic pathways and cellular processes .
Comparison with Similar Compounds
- tert-Butyl N-hydroxycarbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(3-hydroxycyclohexyl)carbamate
Uniqueness: tert-Butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate is unique due to its specific structural features, such as the presence of a dimethylcyclohexyl moiety. This structural uniqueness imparts distinct reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C14H27NO3 |
---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
tert-butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C14H27NO3/c1-12(2,3)18-11(16)15-10-14(17)8-6-13(4,5)7-9-14/h17H,6-10H2,1-5H3,(H,15,16) |
InChI Key |
ANEDNLPXAAAHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CNC(=O)OC(C)(C)C)O)C |
Origin of Product |
United States |
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